Naphazoline

概要

説明

ナファゾリンは、交感神経作動性血管収縮剤であり、主に眼の充血や痒み、鼻詰まりの症状の緩和に使用されます . これは、結膜と鼻粘膜の細動脈にあるαアドレナリン受容体に作用する速効性のイミダゾリン誘導体であり、血管収縮と充血の減少につながります . ナファゾリンは、1942年に鼻閉塞のための鼻腔用製剤として開発されました .

2. 製法

合成ルートと反応条件: ナファゾリン塩酸塩は、α-ナフチル酢酸、エチレンジアミン、アセトンを原料として合成できます。 このプロセスには、縮合、環化、塩化が含まれます . 反応条件は穏やかで、このプロセスは多数の副反応を回避するため、収率と純度の高い生成物が得られます .

工業生産方法: 工業的には、ナファゾリン塩酸塩は、反応釜にα-ナフチル酢酸を添加し、続いてエチレンジアミンとアセトンを添加することによって調製されます。次に、混合物を加熱して還流します。 反応後、生成物は塩化と再結晶によって精製されます .

準備方法

Synthetic Routes and Reaction Conditions: Naphazoline hydrochloride can be synthesized using alpha-naphthylacetic acid, ethylenediamine, and acetone as raw materials. The process involves condensation, cyclization, and salification . The reaction conditions are mild, and the process avoids a large number of side reactions, resulting in a high yield and purity of the product .

Industrial Production Methods: In industrial settings, this compound hydrochloride is prepared by adding alpha-naphthylacetic acid to a reaction kettle, followed by the addition of ethylenediamine and acetone. The mixture is then heated and refluxed. After the reaction, the product is purified through salification and recrystallization processes .

化学反応の分析

反応の種類: ナファゾリンは、求核置換反応、酸化反応、還元反応など、さまざまな化学反応を起こします。

一般的な試薬と条件:

求核置換反応: ナファゾリンは、アルカリ性媒体中80°Cで1,2-ナフトキノン-4-スルホン酸ナトリウム塩と反応して、オレンジ/赤色の生成物を生成します.

酸化反応と還元反応: ナファゾリンの酸化反応と還元反応に関する具体的な詳細はほとんど文書化されていませんが、制御された条件下でさまざまな試薬と相互作用することが知られています。

科学的研究の応用

Ophthalmic Applications

Naphazoline is utilized in ophthalmology primarily as an ocular decongestant. Its application helps reduce redness and swelling in the eyes caused by irritation or allergic reactions.

Clinical Studies

- A study demonstrated that this compound hydrochloride (0.1%) significantly reduced conjunctival hyperemia compared to lower doses and other agents such as tetrahydrozoline .

- Another investigation found that this compound's effect on intraocular pressure was minimal, suggesting its safety for patients with glaucoma .

| Study Reference | Concentration | Effect Observed |

|---|---|---|

| 0.1% | Reduced redness significantly | |

| 0.02% | Greater blanching of conjunctiva compared to lower doses |

Nasal Decongestant Use

This compound is widely employed as a nasal decongestant, providing rapid relief from nasal congestion due to colds or allergies.

Case Studies

- A case study reported a patient who developed chronic headaches from overuse of this compound nasal spray, highlighting the potential for rebound congestion and associated headaches with prolonged use . This underscores the need for careful patient education regarding dosage and duration of use.

| Patient Age | Usage Frequency | Outcome |

|---|---|---|

| 34 years | 5-6 times/day | Chronic headache resolved after discontinuation |

Pharmacological Research

Recent studies have explored the broader pharmacological effects of this compound beyond its traditional uses.

Pharmacodynamics

- This compound has been shown to induce systemic effects such as blood pressure normalization in individuals with sympathetic nervous system imbalances . This suggests potential applications in treating conditions related to autonomic dysregulation.

Experimental Findings

- Research indicated that this compound could enhance endogenous atrial natriuretic peptide levels when applied topically in animal models, suggesting cardiovascular implications .

Safety Profile and Adverse Effects

The safety profile of this compound has been evaluated through various studies, indicating a generally favorable tolerability with mild adverse effects.

Adverse Drug Reactions (ADRs)

- A pharmacovigilance study reported low incidences of ADRs associated with this compound use, primarily mild symptoms such as eye irritation or transient headache .

| ADR Type | Incidence Rate |

|---|---|

| Eye irritation | Low |

| Headache | Low |

作用機序

ナファゾリンは、細動脈にあるαアドレナリン受容体を刺激することにより作用し、投与部位での血管収縮と充血の減少につながります . これは、交感神経におけるノルエピネフリンの放出を引き起こし、ノルエピネフリンはαアドレナリン受容体に結合して血管収縮を誘導します . この機序は、粘膜に適用された場合、腫れ、赤み、不快感を軽減するのに役立ちます .

類似の化合物:

テトラヒドロゾリン: 目薬と鼻スプレーの血管収縮剤として使用される別のイミダゾリン誘導体.

フェニレフリン: 鼻詰まりと血管収縮剤として使用されるαアドレナリン受容体作動薬.

オキシメタゾリン: 鼻スプレーで鼻詰まりの緩和に使用される長時間作用型の血管収縮剤.

ナファゾリンの独自性: ナファゾリンは、作用の速さと、眼科用製剤と鼻腔用製剤の両方で使用できるという点でユニークです。 眼の赤みと痒みを軽減する効果と、鼻詰まりを改善する効果があるため、医療用途において汎用性の高い化合物です .

類似化合物との比較

Tetrahydrozoline: Another imidazoline derivative used as a vasoconstrictor in eye drops and nasal sprays.

Phenylephrine: An alpha-adrenergic receptor agonist used as a decongestant and vasoconstrictor.

Oxymetazoline: A long-acting vasoconstrictor used in nasal sprays for congestion relief.

Uniqueness of Naphazoline: this compound is unique due to its rapid onset of action and its dual use in both ocular and nasal preparations. It is particularly effective in reducing redness and itching of the eyes, as well as nasal congestion, making it a versatile compound in medical applications .

生物活性

Naphazoline is a sympathomimetic agent primarily used as a nasal decongestant. Its biological activity is largely attributed to its action on alpha-adrenergic receptors, leading to vasoconstriction and subsequent reduction in mucosal congestion. This article explores the biological activity of this compound, including its mechanisms of action, pharmacokinetics, adverse effects, and relevant case studies.

This compound acts predominantly as an agonist for alpha-1 and alpha-2 adrenergic receptors. Upon binding to these receptors, it stimulates vasoconstriction in arterioles, which decreases blood flow to the nasal mucosa, thereby alleviating congestion. Additionally, this compound has mild beta-adrenergic activity, which can result in rebound vasodilation after the cessation of its effects .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

Adverse Effects

While this compound is effective in treating nasal congestion, its prolonged use can lead to several adverse effects:

- Rhinitis Medicamentosa : Chronic use can cause dependency and rebound congestion .

- Local Irritation : Users may experience dryness and irritation of the nasal mucosa due to decreased ciliary function .

- Systemic Effects : There are reports of headaches and other systemic reactions following excessive use .

Case Studies

-

Chronic Headache Due to this compound Overuse :

A 34-year-old male patient used this compound for self-diagnosed chronic sinusitis. Over time, he developed daily headaches attributed to medication overuse. Following detoxification from this compound, his headache frequency significantly decreased, indicating a direct correlation between this compound use and headache development . -

This compound Intoxication in Pediatrics :

A case study documented a toddler who ingested this compound-containing eye drops, leading to severe toxicity symptoms. This incident underscores the potential dangers associated with accidental ingestion of over-the-counter products containing this compound . -

Adverse Drug Reactions Monitoring :

A pharmacovigilance study involving 236 patients using a combination of this compound and hypromellose reported a low incidence of adverse drug reactions (ADRs), primarily eye-related issues such as irritation and blurred vision. The study concluded that while this compound is generally well-tolerated, careful monitoring is essential for patient safety .

Research Findings

Recent studies have focused on the broader implications of this compound's biological activity:

- Inflammation Reduction : Research indicates that this compound may reduce inflammation in allergic conjunctivitis models through modulation of nerve growth factor (NGF) and vascular endothelial growth factor (VEGF) pathways .

- Ciliary Function Impairment : Long-term exposure to this compound has been shown to impair ciliary function in animal models, leading to potential complications in respiratory health due to decreased mucosal clearance capabilities .

特性

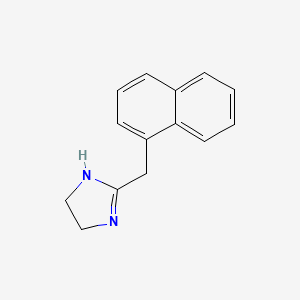

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14/h1-7H,8-10H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNIIGCLFLJGOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

550-99-2 (mono-hydrochloride) | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID3048449 | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Naphazoline is a vasoconstrictor that functions by stimulating alpha adrenergic receptors in arterioles leading to decreased congestion at the site of administration. Naphazoline causes the release of norepinephrine in sympathetic nerves. Norepinephrine binds to alpha adrenergic receptors and causes vasoconstriction. Naphazoline is also a mild beta adrenergic receptor agonist, which can cause rebound vasodilation after the alpha adrenergic stimulation has ended. Naphazoline's release of norepinephrine also triggers a negative feedback loop which decreases production of norepinephrine, which can lead to rhinitis medicamentosa after long term use when naphazoline is stopped. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

835-31-4 | |

| Record name | Naphazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=835-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000835314 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphazoline | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06711 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Naphazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.492 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H231GF11BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Naphazoline | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of naphazoline?

A1: this compound functions as an α2-adrenergic receptor agonist and also interacts with imidazoline (I1) receptors. [, , , , , , ]

Q2: How does this compound's activation of α2-adrenergic receptors lead to its decongestant effects?

A2: this compound's stimulation of α2-adrenergic receptors, particularly in the vasculature of the nasal mucosa, leads to vasoconstriction. This constriction reduces blood flow, thereby decreasing congestion and swelling. [, , ]

Q3: What role do imidazoline (I1) receptors play in this compound's effects?

A3: While this compound's interaction with I1 receptors is recognized, the exact contribution of these receptors to its overall pharmacological profile is not fully elucidated. Research suggests that I1 receptor activation might contribute to its ocular hypotensive effects and influence aqueous humor dynamics. [, ]

Q4: Does this compound cross the blood-brain barrier?

A4: While this compound can induce central effects, research suggests that its ability to cross the blood-brain barrier is limited. This is supported by the observation that centrally mediated ocular hypotensive effects were not accompanied by sedation, indicating minimal stimulation of central α2-adrenergic receptors. []

Q5: What is the impact of this compound on aqueous humor dynamics?

A5: Topical this compound has been shown to reduce intraocular pressure (IOP) and significantly suppress aqueous humor flow rate in rabbits. This effect is attributed to the activation of both α2- and I1 receptors, which are linked to pertussis toxin (PTX)-sensitive G proteins. []

Q6: How does this compound affect norepinephrine levels in the eye?

A6: Studies have demonstrated that topical this compound can attenuate norepinephrine levels in the aqueous humor and inhibit its release from the iris-ciliary body (ICB). This effect is suggested to be mediated through I1 receptor activation. []

Q7: Does this compound influence cyclic nucleotide levels in the eye?

A7: Research indicates that this compound can modulate cyclic nucleotide levels in the ICB. It has been shown to inhibit isoproterenol-stimulated cyclic adenosine monophosphate (cAMP) accumulation while increasing cyclic guanosine monophosphate (cGMP) levels. []

Q8: What is the significance of this compound's effect on atrial natriuretic peptide (ANP)?

A8: this compound administration elevates ANP levels in the aqueous humor. This effect, mediated by I1 receptors, is suggested to contribute to the elevation of cGMP levels and the inhibition of cAMP accumulation in the ICB. []

Q9: What is the molecular formula and weight of this compound hydrochloride?

A9: The molecular formula of this compound hydrochloride is C14H15N2+·Cl−, and its molecular weight is 246.73 g/mol. []

Q10: Are there any notable structural features of this compound?

A10: Unlike many sympathomimetic amines that possess an extended conformation, this compound exhibits a folded conformation. This structural distinction might contribute to its unique pharmacological profile. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。